2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(Ethyl(2-hydroxyisopropyl)amino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole in an alkaline medium to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with acetic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the azo group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium dithionite, zinc, acidic conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Formation of nitro derivatives or cleavage of the azo bond.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves:
Photodynamic Activity: Upon exposure to light, the compound can generate reactive oxygen species, leading to oxidative damage in target cells.
Molecular Targets: The compound can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects.
Pathways Involved: The generation of reactive oxygen species can trigger apoptotic pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid deposits.
Sudan III: A lipid-soluble azo dye used for staining triglycerides in tissues.
Uniqueness
2-((4-(Ethyl(2-hydroxyisopropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is unique due to its specific chemical structure, which imparts distinct photodynamic properties and potential applications in cancer therapy. Its ability to generate reactive oxygen species upon light exposure sets it apart from other similar azo dyes.
Properties
CAS No. |
82281-90-1 |
---|---|
Molecular Formula |
C22H28N4O4S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[5-ethyl-2-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propan-2-ol;acetate |
InChI |
InChI=1S/C20H24N4O2S.C2H4O2/c1-6-13-7-9-15(16(11-13)21-20(2,3)25)22-23-19-24(4)17-10-8-14(26-5)12-18(17)27-19;1-2(3)4/h7-12,25H,6H2,1-5H3;1H3,(H,3,4) |
InChI Key |
LLFSOZDIZCSKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C)NC(C)(C)O.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.